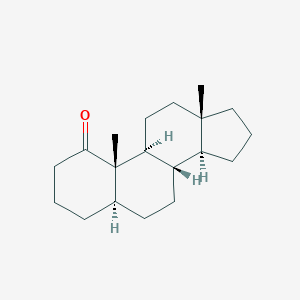

5alpha-Androstan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5alpha-Androstan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C19H30O and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

5alpha-Androstan-1-one has been extensively studied for its pharmacological properties, particularly in relation to androgen receptor activity and its potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitrogen-containing derivatives of this compound. A study evaluated thirty-one derivatives in silico, revealing that certain modifications can enhance antibacterial activity. For instance, compounds with 3α-methoxy and 16-hydroximino groups demonstrated superior activity against various bacterial strains, while others with hydroxyl substitutions showed diminished efficacy .

| Compound | Antibacterial Activity | Notable Modifications |

|---|---|---|

| Compound 22 | High | 3α-methoxy, 16-hydroximino |

| Compound 15 | Moderate | Hydroxyl substitutions |

| Compound 6 | None | 17β-formamido group |

Prohormone Supplementation

This compound is also investigated as a prohormone supplement. A study involving resistance-trained men indicated that supplementation led to significant increases in lean body mass and strength during a structured training program. However, adverse effects on cardiovascular health and liver function were noted, raising concerns about the safety of long-term use .

Endocrine Research

This compound plays a crucial role in endocrine studies due to its relationship with testosterone metabolism.

Dihydrotestosterone (DHT) Production

The compound is a precursor to dihydrotestosterone (DHT), which is vital for male sexual development and prostate health. Research has shown that inhibiting the conversion of testosterone to DHT can have therapeutic implications for conditions like benign prostatic hyperplasia (BPH) and prostate cancer .

| Condition | Treatment Approach | Inhibitors Used |

|---|---|---|

| BPH | 5α-reductase inhibitors | Finasteride, Dual inhibitors |

| Prostate Cancer | Hormonal therapy | Androgen receptor antagonists |

Sports Science and Ergogenic Effects

The use of this compound in sports science focuses on its ergogenic properties.

Muscle Mass and Strength Gains

In clinical trials, athletes using this compound reported enhanced muscle mass and strength gains compared to placebo groups. However, these benefits were accompanied by significant side effects, including alterations in lipid profiles and liver enzyme levels .

Case Study: Antimicrobial Efficacy

A comprehensive study demonstrated that modified derivatives of this compound could serve as effective antimicrobial agents against resistant bacterial strains. The findings indicated that specific structural modifications could optimize their efficacy while minimizing toxicity.

Case Study: Prohormone Supplementation

In a controlled trial involving resistance-trained individuals, participants taking a daily dose of 330 mg of 3β-hydroxy-5α-androst-1-en-17-one exhibited significant improvements in body composition metrics compared to those on placebo. Despite the positive outcomes in muscle gain, the study raised alarms regarding cardiovascular risks associated with high doses of prohormones .

Propriétés

Numéro CAS |

1755-29-9 |

|---|---|

Formule moléculaire |

C19H30O |

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C19H30O/c1-18-11-4-6-15(18)14-9-8-13-5-3-7-17(20)19(13,2)16(14)10-12-18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |

Clé InChI |

PJRSESMLRXNKTQ-HKQXQEGQSA-N |

SMILES |

CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C |

SMILES isomérique |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC(=O)[C@@]4([C@H]3CC2)C |

SMILES canonique |

CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C |

Synonymes |

5α-Androstan-1-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.